N-(3,3-Dimethylbutyl)-L-alpha-aspartyl-L-phenylalanine

Descripción general

Descripción

N-(3,3-Dimethylbutyl)-L-alpha-aspartyl-L-phenylalanine is a derivative of the dipeptide sweetener aspartame. It is known for its intense sweetening potency, being approximately 8,000 times sweeter than sucrose and about 40 times sweeter than aspartame . This compound is a hydrolysis product of neotame, which is marketed by The NutraSweet Company .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-Dimethylbutyl)-L-alpha-aspartyl-L-phenylalanine involves the reductive alkylation of aspartame with 3,3-dimethylbutanal . The initial step includes the preparation of 3,3-dimethylbutanol by the acid-catalyzed alkylation of isobutene with ethylene, followed by hydrolysis to yield the alcohol . This alcohol is then converted to the aldehyde via vapor phase dehydrogenation over a copper catalyst .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and minimize by-products .

Análisis De Reacciones Químicas

Types of Reactions

N-(3,3-Dimethylbutyl)-L-alpha-aspartyl-L-phenylalanine undergoes various chemical reactions, including hydrolysis, oxidation, and substitution .

Common Reagents and Conditions

Major Products

The major products formed from these reactions include aspartylphenylalanine and various substituted derivatives, depending on the specific reagents and conditions used .

Aplicaciones Científicas De Investigación

Scientific Research Applications

Neotame's applications in scientific research span several domains:

1. Chemistry

- Model Compound : Neotame serves as a model compound for studying the stability and reactivity of peptide derivatives. Its unique structure allows researchers to investigate the behavior of dipeptides under various conditions.

2. Biology

- Metabolic Pathways : Research has focused on neotame's effects on metabolic pathways and enzyme interactions. Studies indicate that neotame is rapidly metabolized into its hydrolysis product, N-(3,3-dimethylbutyl)-L-alpha-aspartyl-L-phenylalanine, which is further processed in the body .

3. Medicine

- Sweetener Development : Neotame is explored for developing new sweeteners with reduced caloric content and enhanced stability. Its potential use in dietary products is significant for managing sugar intake without sacrificing taste .

4. Food Industry

- High-Intensity Sweetener : Neotame is widely utilized in the food and beverage industry as a sweetener and flavor enhancer. Its ability to remain stable under heat and acidic conditions makes it ideal for various food formulations, including dairy products, baked goods, and condiments .

Metabolic Pathways

Neotame undergoes rapid metabolism upon ingestion:

- De-Esterification : The primary metabolic pathway involves de-esterification to produce this compound and methanol.

- Elimination : Studies show that neotame is quickly eliminated from the body through urine and feces, with minimal residual components detected .

Industrial Applications

Neotame's properties make it valuable across various industries:

| Industry | Application |

|---|---|

| Food & Beverage | High-intensity sweetener for low-calorie products |

| Pharmaceuticals | Flavor enhancer in medications |

| Cosmetics | Used in formulations requiring sweetening agents |

| Agriculture | Potential use in animal feed for palatability |

Case Studies

Several studies highlight neotame's effectiveness:

Mecanismo De Acción

The compound exerts its sweetening effect by interacting with taste receptors on the tongue. It binds to the sweet taste receptor T1R2/T1R3, triggering a signal transduction pathway that results in the perception of sweetness . The presence of the 3,3-dimethylbutyl group enhances its binding affinity and stability compared to aspartame .

Comparación Con Compuestos Similares

Similar Compounds

Aspartame: A dipeptide sweetener that is about 170 times sweeter than sucrose.

Neotame: A derivative of aspartame with a similar structure but significantly higher sweetening potency.

Sucralose: Another high-intensity sweetener that is about 600 times sweeter than sucrose.

Uniqueness

N-(3,3-Dimethylbutyl)-L-alpha-aspartyl-L-phenylalanine is unique due to its high sweetening potency and enhanced stability compared to aspartame. The presence of the 3,3-dimethylbutyl group not only increases its sweetness but also makes it more resistant to degradation under various conditions .

Actividad Biológica

N-(3,3-Dimethylbutyl)-L-alpha-aspartyl-L-phenylalanine, commonly known as neotame , is a non-nutritive sweetener that has garnered attention for its potential applications in food and health. This article explores its biological activity, metabolism, and implications for health based on diverse research findings.

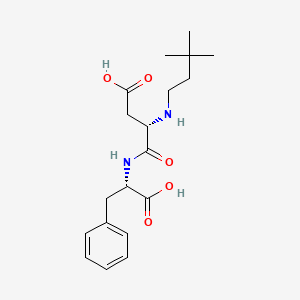

Chemical Structure and Properties

Neotame is a derivative of aspartame, characterized by the presence of a 3,3-dimethylbutyl group at the nitrogen of the aspartic acid moiety. Its structural formula is represented as follows:

This compound is approximately 7,000 to 13,000 times sweeter than sucrose, making it an attractive option for low-calorie food formulations.

Metabolism and Pharmacokinetics

Neotame undergoes rapid metabolism in the body. Upon ingestion, it is primarily de-esterified to form this compound (NC-00751) and methanol. Studies indicate that about 20-30% of the administered dose is absorbed after oral administration, with major metabolites being rapidly eliminated via urine and feces .

Key Pharmacokinetic Parameters:

- Half-life of Neotame : Approximately 0.2 to 0.4 hours following oral administration.

- Half-life of NC-00751 : Ranges from 2.3 to 3.4 hours post-administration.

- Peak Plasma Concentration (Cmax) : Occurs around 0.25 to 1 hour after administration .

Sweetness and Taste Perception

Neotame's intense sweetness has led to its use as a sugar substitute in various food products. Research indicates that it activates sweet taste receptors similarly to other artificial sweeteners but with a different metabolic pathway .

Effects on Body Weight and Glycemic Control

Several studies have examined neotame's impact on body weight and glycemic control:

- A systematic review involving individuals with diabetes showed inconclusive evidence regarding neotame's effect on glycosylated hemoglobin A1c (HbA1c) levels compared to sugar or placebo groups .

- In trials comparing neotame with other non-nutritive sweeteners (NNS), no significant differences were observed in body weight change or HbA1c levels over durations ranging from 4 to 10 months .

Case Studies and Clinical Trials

- Diabetes Management : A randomized controlled trial assessed the effects of neotame in diabetic patients. The results indicated no significant changes in HbA1c levels when compared with traditional sweeteners, suggesting that while neotame may be suitable for diabetic diets, it does not offer distinct advantages over other NNS .

- Weight Management : Another study evaluated the impact of neotame on weight management in overweight individuals. Participants consuming neotame did not experience significant weight loss compared to those consuming sugar or other calorie-reduced diets .

Safety and Regulatory Status

Neotame has been evaluated by various health authorities, including the FDA and JECFA (Joint FAO/WHO Expert Committee on Food Additives). It is considered safe for consumption within established acceptable daily intake (ADI) levels.

Summary Table of Key Findings

| Parameter | Neotame |

|---|---|

| Sweetness Level | 7,000 - 13,000 times sweeter than sucrose |

| Absorption Rate | 20-30% after oral administration |

| Major Metabolite | This compound (NC-00751) |

| Half-life | Neotame: 0.2 - 0.4 hours; NC-00751: 2.3 - 3.4 hours |

| Impact on HbA1c | No significant difference observed |

| Weight Change | No significant difference observed |

Propiedades

IUPAC Name |

(3S)-4-[[(1S)-1-carboxy-2-phenylethyl]amino]-3-(3,3-dimethylbutylamino)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O5/c1-19(2,3)9-10-20-14(12-16(22)23)17(24)21-15(18(25)26)11-13-7-5-4-6-8-13/h4-8,14-15,20H,9-12H2,1-3H3,(H,21,24)(H,22,23)(H,25,26)/t14-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHHAZJVJJCTGLB-GJZGRUSLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CCNC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)CCN[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101022046 | |

| Record name | N-(3,3-Dimethylbutyl)-L-alpha-aspartyl-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101022046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190910-14-6 | |

| Record name | N-(3,3-Dimethylbutyl)-L-alpha-aspartyl-L-phenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0190910146 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(3,3-Dimethylbutyl)-L-alpha-aspartyl-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101022046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3,3-DIMETHYLBUTYL)-L-.ALPHA.-ASPARTYL-L-PHENYLALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3TTN372MU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.